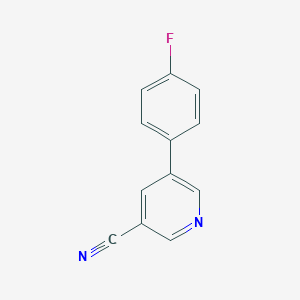

5-(4-氟苯基)烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Fluorophenyl)pyridine-3-carbonitrile (5-FPPC) is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various areas of scientific research. 5-FPPC is an aromatic compound containing a nitrogen atom and a carbonitrile group. It is a colorless solid with a melting point of 77–78 °C. This compound has been used in synthesis of various organic compounds, as well as in the development of new materials. In addition, 5-FPPC has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

科学研究应用

光物理性质研究

该化合物因其光物理性质而受到关注,例如在激发态内酰胺到内酰胺型互变异构反应的背景下。这些研究对于理解分子在光照下的行为非常重要,并在光化学和光生物学等领域具有意义 .

治疗活性研究

烟腈及其衍生物,包括5-(4-氟苯基)烟腈,据报道具有广泛的治疗活性。该领域的研究探索了它们在开发新药物中的潜在用途 .

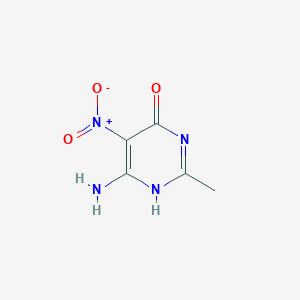

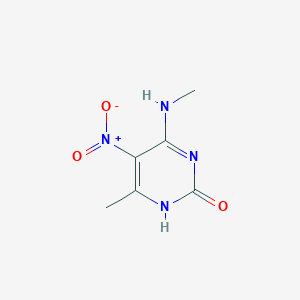

互变异构研究

该化合物已被用于研究内酰胺-内酰胺互变异构,该互变异构比烯醇-酮互变异构更受青睐。这项研究对有机化学和药物设计具有重大意义,因为互变异构形式在生物系统中很重要 .

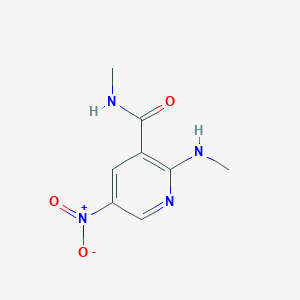

钾离子竞争性酸阻滞剂的开发

在药物化学中,该化合物的衍生物已被合成,旨在开发新型有效的钾离子竞争性酸阻滞剂 (P-CAB),用于治疗胃酸反流等疾病 .

配体结合研究

该化合物已用于配体结合研究,例如通过与他莫昔芬等天然配体重对接来验证对接协议。这对药物发现和理解分子相互作用至关重要 .

合成材料

它作为合成材料用于创建其他化学化合物,例如5-(4-氟苯基)吡啶-3-羧酸,它具有自己的一套应用,并用于各种化学合成 .

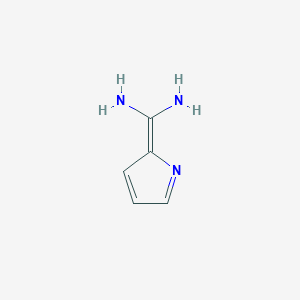

三组分化学反应

该化合物参与三组分化学反应,例如迪莫思反应,该反应用于合成具有潜在应用的新型烟腈衍生物,涵盖各个领域 .

ESIPT 反应应用

它在激发态分子内质子转移 (ESIPT) 反应中发挥作用,由于其独特的光物理性质,ESIPT 反应在广泛的研究领域具有广泛的重要应用 .

<a aria-label="1: 5-(4-氟苯基)烟腈中的激发态内酰胺到内酰胺型互变异构反应…" data-citationid="40f588e8-3d66-ef1f-aea9-e64e200c965b-43" h="ID=SERP,5015.1" href="https://link.springer.com/content/pdf/10.1007/s10895-010-0692

作用机制

Target of Action

It’s known that many drugs containing nicotinonitrile derivatives, such as bosutinib, milrinone, neratinib, and olprinone, have a wide range of therapeutic activities . These drugs bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that nicotinonitrile derivatives can interact with their targets and cause changes that result in various biological activities

Biochemical Pathways

It’s known that nicotinonitrile derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways can lead to diverse biological and clinical applications .

Pharmacokinetics

It’s known that the strength of the carbon-fluorine bond can convey stability to fluorinated drugs, suggesting that they may be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .

Result of Action

It’s known that nicotinonitrile derivatives can have diverse biological activities and therapeutic possibilities

Action Environment

It’s known that the environment can influence the action of drugs, including their absorption, distribution, metabolism, and excretion .

生化分析

Biochemical Properties

It is known that nicotinonitrile derivatives, to which this compound belongs, have been found in many important synthetic drug molecules and have shown clinical and biological applications . These derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

It is worth noting that nicotinonitrile derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that nicotinonitrile derivatives can interact with multiple receptors, suggesting that they may exert their effects through these interactions .

Metabolic Pathways

It is known that nicotinonitrile derivatives can interact with multiple receptors, suggesting that they may be involved in various metabolic pathways .

属性

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHFEKRFDPUAMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622900 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154237-18-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

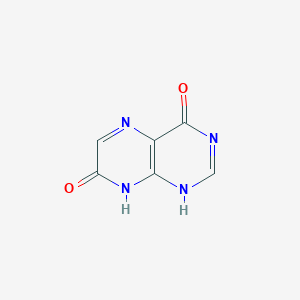

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)

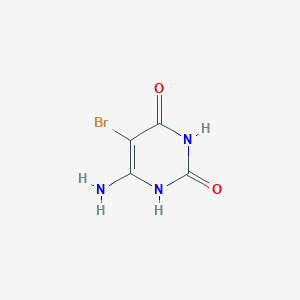

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)

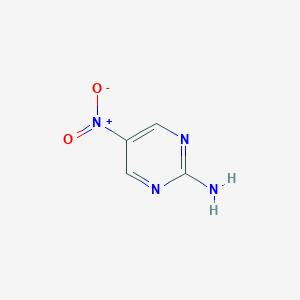

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)